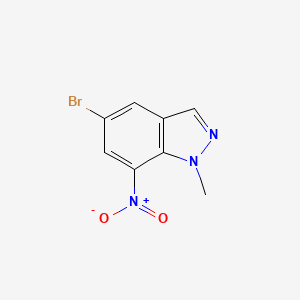

5-Bromo-1-methyl-7-nitro-1H-indazole

Beschreibung

Chemical Classification and Nomenclature

This compound belongs to the indazole family of heterocyclic aromatic compounds, which are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound bearing the molecular formula C₈H₆BrN₃O₂ and a molecular weight of 256.06 grams per mole. The compound is officially catalogued under PubChem Compound Identification Number 72207911, with the Chemical Abstracts Service registry number 1363383-04-3.

The nomenclature reflects the specific substitution pattern on the indazole core structure. The "5-bromo" designation indicates the presence of a bromine atom at the fifth carbon position of the benzene ring portion of the indazole system. The "1-methyl" component signifies a methyl group attached to the first nitrogen atom of the pyrazole ring, while "7-nitro" denotes a nitro group positioned at the seventh carbon of the benzene ring. Alternative naming conventions include 5-bromo-1-methyl-7-nitroindazole, reflecting the compound's structural characteristics while maintaining chemical accuracy.

The compound can be classified as an aromatic heterocyclic compound due to its conjugated pi-electron system that extends across both the benzene and pyrazole portions of the molecule. This aromatic character contributes significantly to the compound's stability and unique chemical properties. Additional classification includes its designation as a nitro compound due to the presence of the nitro functional group, and as an organobromine compound owing to the bromine substituent.

Historical Context of Indazole Derivatives

The indazole family of compounds has a rich historical foundation dating back to the pioneering work of Nobel laureate Emil Fischer in the early 1880s. Fischer's groundbreaking research involved the first synthesis of indazoles from ortho-hydrazinocinnamic acid through thermal cyclization processes. His initial attempts to prepare the anhydride of ortho-hydrazinocinnamic acid unexpectedly yielded multiple products, among which he identified a compound lacking oxygen that was later confirmed as indazole. This serendipitous discovery established the foundation for an entire class of heterocyclic compounds that would become increasingly important in medicinal chemistry.

The historical development of indazole chemistry has been marked by significant advances in synthetic methodologies. Early synthetic approaches were limited to thermal cyclization reactions, but subsequent decades witnessed the development of more sophisticated preparation methods. The evolution of indazole synthesis has included one-pot three-component condensation reactions involving 2-bromo-benzaldehyde, primary amines, and azide salts, as well as copper-catalyzed carbon-nitrogen bond formation strategies. These methodological advances have enabled the preparation of increasingly complex indazole derivatives with diverse substitution patterns.

The recognition of indazoles as pharmacologically relevant scaffolds emerged gradually throughout the twentieth century. Research efforts initially focused on understanding the basic chemical properties and reactivity patterns of the indazole core structure. The discovery that many naturally occurring compounds and synthetic pharmaceuticals contained indazole moieties led to increased interest in this heterocyclic system. The development of 1H-indazole as a commercially available building block for organic synthesis marked a significant milestone, enabling its use in the synthesis of small molecule inhibitors for cancer therapeutics.

Contemporary indazole research has expanded beyond traditional synthetic applications to encompass sophisticated drug discovery programs. The identification of indazole-containing compounds as selective enzyme inhibitors has driven extensive structure-activity relationship studies. Modern synthetic approaches have incorporated advanced techniques such as palladium-catalyzed reactions, silver-promoted oxidative carbon-hydrogen amination, and rhodium-catalyzed cyclization processes. These developments have positioned indazole derivatives as versatile platforms for pharmaceutical research and development.

Significance in Heterocyclic Chemistry

Heterocyclic compounds represent a fundamental class of organic molecules that play pivotal roles in chemistry, biology, and materials science. The presence of heteroatoms such as nitrogen, oxygen, or sulfur within cyclic ring structures imparts unique properties that distinguish these compounds from their carbocyclic counterparts. Indazole derivatives, including this compound, exemplify the significance of heterocyclic chemistry through their distinctive electronic properties and biological activities.

The aromatic character of indazole systems contributes substantially to their importance in heterocyclic chemistry. Aromatic heterocycles possess planar, cyclic, and conjugated structures with delocalized pi-electron systems that confer enhanced stability and unique reactivity patterns. This aromaticity makes aromatic heterocycles crucial components of many biologically active compounds and functional materials. The indazole core structure demonstrates this principle through its extended conjugation system that spans both the benzene and pyrazole rings.

Indazole derivatives have demonstrated remarkable versatility as synthetic intermediates and pharmaceutical scaffolds. The heterocyclic nature of indazoles enables them to participate in diverse chemical transformations while maintaining structural integrity. Recent advances in indazole chemistry have revealed their potential as selective estrogen receptor degraders, cyclin-dependent kinase inhibitors, and aurora kinase modulators. These applications highlight the unique ability of heterocyclic compounds to interact selectively with biological targets through specific hydrogen bonding patterns and electronic complementarity.

The significance of indazole derivatives extends to their role as building blocks for complex molecular architectures. The presence of multiple reactive sites on the indazole core allows for sequential functionalization reactions that can generate structurally diverse compound libraries. Modern synthetic methodologies have exploited these opportunities to develop efficient routes to complex indazole-containing natural products and pharmaceutical agents. The ability to introduce diverse substituents at specific positions on the indazole ring system has enabled medicinal chemists to optimize biological activity while maintaining favorable pharmacological properties.

Current Research Landscape

The contemporary research landscape for indazole derivatives encompasses a broad spectrum of therapeutic applications and synthetic innovations. Recent investigations have focused particularly on the development of indazole-based compounds as selective enzyme inhibitors for various disease states. The c-Jun N-terminal kinase 3 (JNK3) has emerged as a significant target, with novel indazole chemotypes demonstrating isoform-selective inhibition for Parkinson's disease treatment. Research in 2023 identified compound 25c with excellent inhibitory activity against JNK3, exhibiting over 100-fold selectivity for JNK3 over JNK1/JNK2 isoforms and demonstrating neuroprotective effects in both in vitro and in vivo Parkinson's disease models.

Leucine-rich repeat kinase 2 (LRRK2) inhibition represents another active area of indazole research, particularly for genetically supported Parkinson's disease therapy. The discovery and optimization of N-heteroaryl indazole LRRK2 inhibitors has addressed both safety and translational challenges identified in earlier lead compounds. Structure-based drug design and expanded efflux transporter profiling have enabled the identification of structurally distinct leads with enhanced central nervous system drug-likeness while maintaining excellent potency and kinase selectivity.

The investigation of indazole derivatives as Son of Sevenless 1 (SOS1) agonists has opened new therapeutic avenues for KRAS signaling modulation. Recent research in 2023 has focused on discovering novel indazole derivatives that activate KRAS signaling pathways, potentially offering new approaches for cancer treatment. These studies represent a shift from traditional kinase inhibition strategies toward pathway activation approaches.

Bacterial resistance mechanisms have driven research into indazole derivatives as novel antibacterial agents. The discovery of indazole derivatives as bacterial DNA gyrase B inhibitors has provided new opportunities to combat antimicrobial resistance. Through physicochemical property optimization guided by structure-based drug design, researchers have identified indazole derivatives with excellent enzymatic and antibacterial activity. Heat shock protein 90 (HSP90) inhibition represents another emerging application area, with indazole analogs showing promise as C-terminal inhibitors for HER2-positive breast cancer treatment.

Eigenschaften

IUPAC Name |

5-bromo-1-methyl-7-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-11-8-5(4-10-11)2-6(9)3-7(8)12(13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYFJOZCRQIMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2[N+](=O)[O-])Br)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001282766 | |

| Record name | 1H-Indazole, 5-bromo-1-methyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001282766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363383-04-3 | |

| Record name | 1H-Indazole, 5-bromo-1-methyl-7-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363383-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 5-bromo-1-methyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001282766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Alternative Synthetic Routes via Cyclization

Another approach involves cyclization of appropriately substituted phenylhydrazine derivatives bearing bromine and nitro substituents. For example, cyclization of 2-bromo-4-nitrophenylhydrazine derivatives under acidic or basic conditions can yield the indazole core with desired substitution patterns.

Industrial methods often optimize these steps by:

- Using continuous flow reactors for better temperature and reaction time control.

- Employing environmentally friendly solvents.

- Applying purification techniques such as recrystallization or chromatography to enhance purity and yield.

Comparative Table of Key Preparation Steps

Research Findings and Optimization Notes

- Regioselectivity: Controlling the temperature during bromination is essential to avoid polybromination or substitution at undesired positions.

- Reaction Monitoring: HPLC is an effective method to monitor residual starting materials and confirm reaction completion.

- Yield: Bromination reactions in DMF with controlled bromine equivalents typically yield high conversion rates (>80%).

- Purification: Washing with cold water and recrystallization enhances product purity, critical for downstream applications.

- Methylation Efficiency: Using excess methylating agent and proper base ensures complete methylation without overalkylation.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The bromine atom in 5-Bromo-1-methyl-7-nitro-1H-indazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

Substitution: Formation of 5-substituted derivatives such as 5-amino-1-methyl-7-nitro-1H-indazole.

Reduction: Formation of 5-bromo-1-methyl-7-amino-1H-indazole.

Oxidation: Formation of 5-bromo-1-carboxy-7-nitro-1H-indazole.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

5-Bromo-1-methyl-7-nitro-1H-indazole has been investigated for its potential as an anticancer agent. Research indicates that derivatives of indazole compounds can inhibit key signaling pathways involved in cancer progression. For instance, compounds similar to this compound have shown inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A notable study demonstrated that certain derivatives exhibited IC50 values as low as 0.9 nM against FGFRs, suggesting potent anticancer properties .

Kinase Inhibition

The compound has also been evaluated for its ability to inhibit specific kinases involved in cancer cell proliferation. For example, indazole derivatives have been designed to selectively inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is often overexpressed in non-small cell lung cancer (NSCLC). One study reported that a related compound showed an IC50 value of 0.07 μM against the L858R/T790M double mutant of EGFR, indicating strong potential for targeted cancer therapies .

Material Science

Organic Semiconductors

this compound is utilized in the synthesis of organic semiconductors due to its electronic properties. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Research into the electronic properties of indazole derivatives has shown that they can enhance charge mobility, making them valuable materials in electronic devices .

Photonic Applications

The compound's photophysical characteristics have led to its exploration in photonic applications. Studies have indicated that certain derivatives can be used as light-emitting materials, contributing to advancements in display technologies and lighting solutions .

Biological Studies

Enzyme Interaction Studies

this compound serves as a tool for studying enzyme interactions and biological mechanisms. Its derivatives have been used to probe the activity of various enzymes, including those involved in metabolic pathways and signal transduction. The nitro group in the compound can participate in redox reactions, influencing enzyme activity and providing insights into metabolic regulation .

Pharmacological Investigations

The compound has been included in pharmacological studies to evaluate its effects on cellular signaling pathways. For instance, it has been shown to modulate the activity of kinases that are critical for cell survival and proliferation, thereby providing a basis for developing new therapeutic agents targeting these pathways .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Potent FGFR inhibitors with IC50 values < 1 nM |

| Kinase inhibition | Selective inhibition of mutant EGFR with IC50 = 0.07 μM | |

| Material Science | Organic semiconductors | Enhanced charge mobility for OLED applications |

| Photonic applications | Effective light-emitting materials | |

| Biological Studies | Enzyme interaction studies | Modulation of metabolic enzymes |

| Pharmacological investigations | Influence on cellular signaling pathways |

Wirkmechanismus

The mechanism of action of 5-Bromo-1-methyl-7-nitro-1H-indazole depends on its specific application and target. In biological systems, the compound may act by binding to and inhibiting the activity of specific enzymes or receptors. For example, it could inhibit kinases involved in cell signaling pathways, leading to altered cellular responses. The nitro group may also undergo bioreduction to form reactive intermediates that can interact with cellular components, contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

5-Bromo-1H-indazole: Lacks the methyl and nitro groups, making it less reactive in certain chemical reactions.

1-Methyl-7-nitro-1H-indazole: Lacks the bromine atom, affecting its reactivity and potential biological activity.

5-Bromo-7-nitro-1H-indazole: Lacks the methyl group, which may influence its solubility and interaction with biological targets.

Uniqueness: 5-Bromo-1-methyl-7-nitro-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the bromine, methyl, and nitro groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Biologische Aktivität

5-Bromo-1-methyl-7-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family, notable for its diverse biological activities. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound features a unique structure with a bromine atom, a methyl group, and a nitro group located at the 5, 1, and 7 positions of the indazole ring system. This specific substitution pattern contributes to its distinct chemical reactivity and biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C8H6BrN3O2 |

| Molecular Weight | 244.05 g/mol |

| Solubility | Soluble in organic solvents |

| Chemical Classification | Heterocyclic compound (Indazole derivative) |

This compound exhibits significant antibacterial activity, particularly against multidrug-resistant (MDR) pathogens. Its mode of action likely involves:

- Inhibition of Bacterial Growth: The compound interferes with critical biochemical pathways essential for bacterial survival, including cell wall synthesis and protein synthesis.

- Enzyme Inhibition: It has been identified as an inhibitor of cytochrome P450 enzymes, which play crucial roles in drug metabolism.

Antibacterial Activity

Research has shown that this compound effectively inhibits the growth of various MDR bacteria. Its antibacterial properties are attributed to its ability to disrupt bacterial cellular processes.

Anti-inflammatory Properties

The compound exhibits potential anti-inflammatory effects, which may be linked to its ability to modulate inflammatory pathways. Studies suggest it may inhibit the production of pro-inflammatory mediators such as IL-6 and IL-8 .

Anticancer Potential

Preliminary studies indicate that derivatives of this compound could act as enzyme inhibitors or receptor modulators in cancer treatment. The structural features of this compound allow it to interact with various biological targets involved in cancer progression.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Antibacterial Efficacy Study:

- A study evaluated the compound's effectiveness against several MDR strains, demonstrating significant inhibition rates compared to conventional antibiotics.

- Results indicated that the compound could serve as a potential candidate for developing new antibacterial therapies.

- Anti-inflammatory Mechanism Investigation:

-

Anticancer Activity Assessment:

- In vitro studies showed that derivatives of this compound inhibited growth in various cancer cell lines, indicating its potential as an anticancer agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption: The compound's solubility in organic solvents indicates good absorption characteristics.

- Distribution: Its unique structure may influence its distribution within biological systems.

- Metabolism: The interaction with cytochrome P450 enzymes suggests that metabolic pathways could affect its efficacy and safety profile.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-1-methyl-7-nitro-1H-indazole, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves sequential functionalization of the indazole core. For example:

Alkylation : Introduce the methyl group at the 1-position using alkyl halides (e.g., methyl bromide) and a strong base like Cs₂CO₃ in anhydrous DMF .

Nitration : Position-selective nitration at the 7-position can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

Bromination : Electrophilic bromination at the 5-position using Br₂ or N-bromosuccinimide (NBS) in a polar solvent like DCM.

- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry, temperature, and solvent polarity to enhance regioselectivity and yield.

Q. How can purity and structural integrity be validated during purification?

- Methodology :

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to isolate the compound.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to obtain high-purity crystals.

- Analytical Techniques : Confirm purity via HPLC (>95%) and structure via ¹H/¹³C NMR, HRMS, and FT-IR. For example, NMR should show characteristic peaks for the methyl group (~δ 4.0–4.5 ppm) and nitro group (meta to bromine, δ ~8.0–8.5 ppm) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, especially in the aromatic region.

- Mass Spectrometry : HRMS (ESI-TOF) to confirm molecular ion ([M+H]⁺) and isotopic pattern consistent with bromine.

- X-ray Crystallography : For unambiguous confirmation of regiochemistry, perform single-crystal diffraction and refine using SHELXL .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the nitro and bromine substituent positions?

- Methodology :

- Data Collection : Use a high-resolution diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect reflection data.

- Structure Refinement : Employ SHELXL for refinement, focusing on anisotropic displacement parameters and occupancy factors. Validate using R-factors (R₁ < 0.05) and residual electron density maps .

- Example : A related indazole derivative (5-Bromo-1-methyl-1H-indazol-3-amine) showed unambiguous assignment of substituents via X-ray, with bond angles confirming nitro positioning .

Q. What strategies address contradictory bioactivity data in enzymatic assays?

- Case Study : In α-glucosidase inhibition assays, indazole derivatives with nitro groups showed variability in IC₅₀ values due to steric hindrance or redox interference.

- Mitigation :

Control Experiments : Include positive controls (e.g., acarbose) and assess compound stability under assay conditions.

DPPH Radical Scavenging : Test for antioxidant activity to rule out false positives/negatives caused by redox interactions .

Dose-Response Curves : Perform triplicate measurements with statistical validation (p < 0.05).

Q. How does substituent electronic effects influence regioselectivity in nitration?

- Mechanistic Insight :

- The bromine atom at the 5-position acts as a meta-directing group, favoring nitration at the 7-position. Computational studies (DFT) can predict charge distribution and transition-state stability.

- Experimental Validation : Compare with analogues lacking bromine; observe shifts in nitration patterns via LC-MS/MS .

Q. What are the challenges in correlating molecular structure with pharmacological activity?

- Approach :

- SAR Studies : Synthesize derivatives with varying substituents (e.g., 7-nitro vs. 7-amino) and test against targets (e.g., kinases, oxidases).

- Molecular Docking : Use software like AutoDock to predict binding modes. For example, nitro groups may form hydrogen bonds with catalytic residues in α-glucosidase .

- Data Integration : Cross-reference crystallographic data with activity profiles to identify critical pharmacophores.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.